Lipophilicity Differentiation: XLogP3 Comparison of 3-Chloro-5-phenylpyridin-2-amine vs. Dechlorinated Parent Scaffold
The 3-chloro substituent in 3-chloro-5-phenylpyridin-2-amine confers a quantifiable increase in lipophilicity compared to the unsubstituted 5-phenylpyridin-2-amine scaffold. This differential is critical for membrane permeability predictions and chromatographic method development, where even modest LogP variations can substantially alter retention times and biological compartment distribution [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 5-Phenylpyridin-2-amine (CAS 33421-40-8): XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = +0.5 log unit |
| Conditions | Computed values using XLogP3 algorithm (PubChem 2025 release); baseline data from Chem960 database |
Why This Matters
The +0.5 log unit increase in XLogP3 directly translates to approximately 3.2× higher theoretical octanol-water partition coefficient, which materially impacts C18 reverse-phase HPLC retention time predictions and blood-brain barrier permeability estimates in early-stage drug discovery workflows.
- [1] PubChem. 3-Chloro-5-phenylpyridin-2-amine. Compound Summary. CID 46311798. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/46311798. Accessed April 2026. View Source
